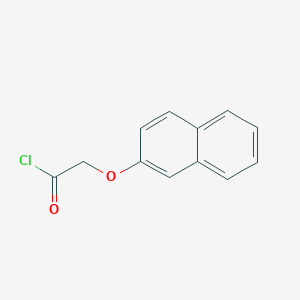

(2-Naphthyloxy)acetyl chloride

Vue d'ensemble

Description

“(2-Naphthyloxy)acetyl chloride” is a chemical compound with the molecular formula C12H9ClO2 and an average mass of 220.652 Da . It is used extensively in scientific research, particularly in the synthesis and analysis of organic compounds.

Molecular Structure Analysis

The molecular structure of “(2-Naphthyloxy)acetyl chloride” can be represented by the SMILES notation: c1ccc2cc(ccc2c1)OCC(=O)Cl .

Chemical Reactions Analysis

Acyl chlorides, such as “(2-Naphthyloxy)acetyl chloride”, are known as “acid derivatives”. They are typically involved in various chemical reactions, including those that result in the formation of esters and amides .

Physical And Chemical Properties Analysis

“(2-Naphthyloxy)acetyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 339.0±15.0 °C at 760 mmHg, and a flash point of 125.6±20.8 °C . It also has a molar refractivity of 60.3±0.3 cm3 .

Applications De Recherche Scientifique

Analytical Chemistry

- Fluorescent Reagent for Chromatography : (2-Naphthyloxy)acetyl chloride serves as a potential fluorescent reagent in chromatographic analysis. Its structure, including a substituted alkoxy moiety attached to a fluorophoric/chromophoric naphthalene system, enhances its spectrophotometric properties. It has been particularly noted for its application in the sensitive detection of amino-containing analytes (Tsai-Hui Duh et al., 2003).

Organic Synthesis

- Synthesis of N,N-Substituted Acetamides : The compound has been employed in synthesizing 2-naphthyloxy derivatives of N,N-substituted acetamides. These derivatives demonstrated significant antiamnesic activity, showcasing the compound's utility in creating pharmacologically active agents (P. Piplani et al., 2004).

Catalysis

- Acetylation Reactions : It plays a role in the acetylation of 2-naphthol, leading to the production of 2-naphthyl acetate. This reaction has been explored using various catalysts, indicating its significance in synthetic organic chemistry (Ateeq Rahman et al., 2017).

Biochemistry

- Cholinesterase Assay : In biochemistry, it acts as a pro-enhancer in the luminol-H2O2-horseradish peroxidase reaction for the assay of cholinesterase. This application demonstrates its utility in biochemical analysis (A. N. Díaz et al., 1995).

Medicinal Chemistry

- Memory Enhancing Potential : Its derivatives have been investigated for their neuropsychopharmacological properties, including memory enhancement. This area of research highlights its potential in developing therapeutics for cognitive disorders (G. Sahin et al., 2001).

Safety And Hazards

Orientations Futures

“(2-Naphthyloxy)acetyl chloride” is currently used for proteomics research . It serves as one of the reagents for the discovery of indoline-2-carboxamide derivatives as new classes of brain-penetrant inhibitors of trypanosoma brucei . It’s also used in the preparation and antibacterial activity of N-(phenylquinazolinonyl) aryl-amides by amidation of amino(phenyl)quinazolone with aroyl chlorides . Future research may continue to explore its potential applications in various fields of study.

Propriétés

IUPAC Name |

2-naphthalen-2-yloxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOBXXMBVWFWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482880 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Naphthyloxy)acetyl chloride | |

CAS RN |

40926-77-0 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)